(3-Formylindolyl)acetic acid

Description

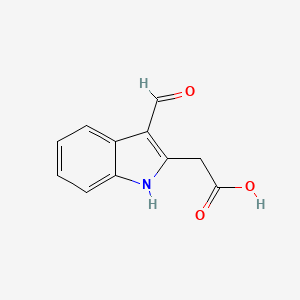

(3-Formylindolyl)acetic acid (IUPAC name: 2-(3-formyl-1H-indol-1-yl)acetic acid, CAS 138423-98-0) is an indole derivative with a formyl group at the 3-position and an acetic acid moiety at the 1-position of the indole ring. Key properties include:

- Molecular formula: C₁₁H₉NO₃

- Molecular weight: 203.2 g/mol (reported as 202.19 g/mol in some sources, possibly due to measurement variations) .

- Physical properties: Melting point ~205°C (decomposition), air-sensitive .

- Synthesis: Typically prepared via nucleophilic substitution of 3-formylindole with ethyl bromoacetate, followed by hydrolysis .

This compound serves as a versatile intermediate in organic synthesis due to its reactive formyl group, enabling further derivatization (e.g., Schiff base formation) .

Properties

Molecular Formula |

C11H9NO3 |

|---|---|

Molecular Weight |

203.19 g/mol |

IUPAC Name |

2-(3-formyl-1H-indol-2-yl)acetic acid |

InChI |

InChI=1S/C11H9NO3/c13-6-8-7-3-1-2-4-9(7)12-10(8)5-11(14)15/h1-4,6,12H,5H2,(H,14,15) |

InChI Key |

DONJRFWEOQICHX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)CC(=O)O)C=O |

Origin of Product |

United States |

Chemical Reactions Analysis

Functional Group Transformations

The formyl (–CHO) and carboxylic acid (–COOH) groups participate in distinct reactions:

Formyl Group Reactivity

Carboxylic Acid Reactivity

| Reaction Type | Conditions/Catalysts | Product |

|---|---|---|

| Esterification | ROH, H₂SO₄ | (3-Formylindolyl)acetate esters |

| Amide Formation | Amines, DCC/DMAP | (3-Formylindolyl)acetamides |

Cyclization and Condensation Reactions

The compound undergoes intramolecular cyclization to form heterocyclic scaffolds:

-

Lactonization : Under Mn(OAc)₃-mediated conditions, the acetic acid side chain cyclizes with the formyl group to yield γ-lactone derivatives .

-

Indole Ring Expansion : Reaction with ethanolamine under basic conditions forms 1H-indazole acetic acids via N–N bond formation .

Oxidative Coupling Reactions

Mn(III) acetate facilitates oxidative free-radical additions:

-

Mechanism : The hydrated Mn(OAc)₃ trimer abstracts a proton from the acetate group, generating a bis-Mn(III)-enolate intermediate. Subsequent radical addition to alkenes forms γ-carboxy radicals, which oxidize to lactones .

-

Key Step : Electron transfer from the γ-carboxy radical to Mn(III) produces a cation intermediate, enabling cyclization .

Comparative Reaction Analysis

Mechanistic Insights

Comparison with Similar Compounds

Indole-3-acetic Acid (IAA)

- Structure : Carboxylic acid group at the 3-position of indole.

- Molecular formula: C₁₀H₉NO₂

- Molecular weight : 175.18 g/mol.

- Role : A plant hormone (auxin) regulating growth .

- Key differences :

- Lacks the formyl group, reducing reactivity for further functionalization.

- Lower molecular weight and higher natural abundance compared to (3-Formylindolyl)acetic acid.

2-(3-Oxoisoindolin-1-yl)acetic Acid

2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid

- Structure: Furan-fused quinoline with a methoxyphenyl group and acetic acid.

- Synthesis: Prepared via multicomponent reaction of 8-hydroxyquinoline, 4-methylglyoxal, and Meldrum’s acid .

- Methoxy group improves solubility in polar solvents, unlike the hydrophobic indole core of this compound.

(R)-2-(3-Methylindolin-3-yl)acetic Acid Derivatives

- Structure : Indoline derivatives with methyl and acetic acid groups.

- Example : (R)-2-(1-(tert-butoxycarbonyl)-3-methylindolin-3-yl)acetic acid.

- Molecular weight : ~245–260 g/mol .

- Applications : Studied for chiral synthesis in medicinal chemistry. The saturated indoline ring reduces aromatic reactivity compared to this compound.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.